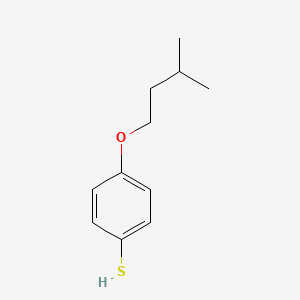

4-(Isopentyloxy)benzenethiol

Descripción

4-(Isopentyloxy)benzenethiol is a benzenethiol derivative with an isopentyloxy (–OCH2CH2CH(CH3)2) substituent at the para position of the benzene ring. This compound combines the nucleophilic and metal-coordinating properties of the thiol (–SH) group with the steric and electronic effects of the branched alkoxy chain.

Propiedades

IUPAC Name |

4-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)7-8-12-10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPVKWHUTMQNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(Isopentyloxy)benzenethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzenethiol with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

4-(Isopentyloxy)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: The compound can be reduced back to the thiol form from its disulfide using reducing agents such as dithiothreitol (DTT) or sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The major products formed from these reactions include disulfides, reduced thiols, and substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-(Isopentyloxy)benzenethiol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of thiol-based redox biology and as a probe for investigating thiol-disulfide exchange reactions.

Industry: It may be used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which 4-(Isopentyloxy)benzenethiol exerts its effects is primarily through its thiol group. Thiol groups are known to participate in redox reactions, forming disulfides and interacting with various biological molecules. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and enzymes, which can affect their function and activity .

Comparación Con Compuestos Similares

Comparison with Similar Benzenethiol Derivatives

4-(Dimethylamino)benzenethiol

- Structure: A dimethylamino (–N(CH3)2) group at the para position.

- Key Properties: The electron-donating dimethylamino group enhances nucleophilicity of the thiol, facilitating metal coordination and surface adsorption. Used in chemical patent syntheses, e.g., as a reactant in stepwise organic reactions .

- However, its bulkiness may improve steric stabilization in nanoparticle coatings or self-assembled monolayers (SAMs) .

2-((4-(Trifluoromethyl)benzylidene)amino)benzenethiol

- Structure : A trifluoromethyl (–CF3) group and imine (–CH=N–) linkage at the ortho position.

- Key Properties :

- Contrast :

4-(Pyridin-4’-yl)benzenethiol

- Structure : A pyridinyl group at the para position.

- Key Properties: The aromatic pyridine ring enables π-π stacking and hydrogen bonding, useful in ligand design for Au nanoparticle synthesis. Oxidizes readily to form disulfides, critical for stabilizing mixed monolayer-protected clusters .

- Contrast: The isopentyloxy group lacks aromaticity, reducing π-π interactions but increasing solubility in nonpolar solvents. This could make it preferable in organic-phase syntheses .

Physicochemical Properties

Actividad Biológica

4-(Isopentyloxy)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 4-(Isopentyloxy)benzenethiol

- CAS Number : [Not available in the search results]

The biological activity of 4-(Isopentyloxy)benzenethiol is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The isopentyl group may enhance lipophilicity, facilitating membrane permeability and increasing bioavailability.

Anticancer Activity

Research indicates that compounds similar to 4-(Isopentyloxy)benzenethiol exhibit significant anticancer properties. For instance, studies on related thiol compounds have shown:

- Induction of apoptosis in various cancer cell lines.

- Modulation of signaling pathways such as the ERK/RSK2 pathway, which is crucial for cell proliferation and survival .

- Inhibition of tumor growth in xenograft models without apparent toxicity .

Antioxidant Properties

Thiols are known for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of the thiol group in 4-(Isopentyloxy)benzenethiol suggests potential antioxidant activity, which may contribute to its protective effects against cancer and other diseases.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various thiol compounds on human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that 4-(Isopentyloxy)benzenethiol could significantly reduce cell viability, with IC50 values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

In vitro assays demonstrated that 4-(Isopentyloxy)benzenethiol induces G2/M phase arrest in cancer cells. This was associated with increased levels of reactive oxygen species (ROS), leading to apoptosis through the mitochondrial pathway .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.